

## Onfasprodil: A New Frontier in Antidepressant Therapy Compared to Traditional Agents

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability profile of the investigational drug Onfasprodil against established antidepressant classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This analysis is supported by experimental data from clinical trials.

Onfasprodil (MIJ821) is an investigational drug that functions as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] This novel mechanism of action offers a potential paradigm shift in the treatment of depression, particularly for treatment-resistant populations. This guide synthesizes available clinical trial data to compare its safety and tolerability with commonly prescribed antidepressants.

### **Comparative Safety and Tolerability Profiles**

The safety and tolerability of any antidepressant are critical determinants of its clinical utility and patient adherence. The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for Onfasprodil and other major antidepressant classes, based on data from placebo-controlled clinical trials.

Table 1: Treatment-Emergent Adverse Events for Onfasprodil (Phase 2, NCT03756129)[3][4]



Adverse Event	Onfasprodil (pooled doses)	Placebo	Ketamine (0.5 mg/kg)
Any TEAE	45.5% - 70.0% (dose- dependent)	25.0%	60.0%
Dizziness	14.3%	Data not specified	Data not specified
Amnesia (transient)	14.3%	Data not specified	Data not specified
Somnolence	11.4%	Data not specified	Data not specified
Feeling Abnormal	>10%	Data not specified	Data not specified
Dissociation	23.8% (0.16 mg/kg) - 26.3% (0.32 mg/kg)	Data not specified	50.0%

Note: Data for Onfasprodil is from a Phase 2 proof-of-concept study in patients with treatment-resistant depression. The percentages for "Any TEAE" represent the range observed across different dosing regimens.

Table 2: Common Adverse Events Associated with SSRIs[5][6][7][8][9][10][11]

Adverse Event	Typical Incidence Range
Nausea	15% - 25%
Headache	10% - 20%
Insomnia	10% - 20%
Somnolence	10% - 15%
Dizziness	10% - 15%
Dry Mouth	5% - 15%
Sexual Dysfunction	20% - 40%
Diarrhea	10% - 15%
Anxiety/Agitation	5% - 15%



Note: Incidence rates are approximate and can vary depending on the specific SSRI and the patient population.

Table 3: Common Adverse Events Associated with SNRIs[12][13][14][15]

Adverse Event	Typical Incidence Range
Nausea	20% - 40%
Headache	15% - 25%
Dry Mouth	10% - 20%
Insomnia	10% - 20%
Dizziness	10% - 20%
Somnolence	10% - 15%
Constipation	10% - 15%
Increased Sweating	5% - 15%
Increased Blood Pressure	2% - 10%

Note: Incidence rates are approximate and can vary depending on the specific SNRI and the patient population.

Table 4: Common Adverse Events Associated with TCAs[9][16][17][18][19][20]



Adverse Event	Typical Incidence Range
Dry Mouth	30% - 60%
Constipation	20% - 40%
Drowsiness/Sedation	20% - 50%
Blurred Vision	10% - 30%
Dizziness	15% - 40%
Orthostatic Hypotension	10% - 30%
Weight Gain	10% - 25%
Tachycardia	5% - 15%
Urinary Retention	5% - 15%

Note: Incidence rates are approximate and can vary depending on the specific TCA and the patient population. TCAs generally have a higher burden of side effects compared to SSRIs and SNRIs.

### **Experimental Protocols**

Onfasprodil (**MIJ821**) Phase 2 Trial (NCT03756129) Methodology for Safety and Tolerability Assessment[3][4]

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, proof-ofconcept study.
- Participants: Adults with treatment-resistant major depression who had not responded to at least two prior antidepressant treatments.
- Intervention: Intravenous infusion of Onfasprodil (0.16 mg/kg or 0.32 mg/kg, administered weekly or biweekly), placebo, or ketamine (0.5 mg/kg weekly) for six weeks.
- Safety and Tolerability Assessments:



- Continuous monitoring and recording of all treatment-emergent adverse events (TEAEs) by clinical staff.
- Physical examinations, vital signs (blood pressure, heart rate, respiratory rate, temperature), and 12-lead electrocardiograms (ECGs) were performed at baseline and at specified time points throughout the study.
- Clinical laboratory tests (hematology, clinical chemistry, and urinalysis) were conducted at screening and at the end of treatment.
- The Clinician-Administered Dissociative States Scale (CADSS) was used to specifically assess dissociative symptoms.[4]
- Suicidality was monitored using the Columbia-Suicide Severity Rating Scale (C-SSRS).

General Methodology for Assessing Safety and Tolerability in Antidepressant Clinical Trials[21] [22][23][24]

The assessment of safety and tolerability in clinical trials for antidepressants like SSRIs, SNRIs, and TCAs generally follows a standardized approach:

- Systematic Inquiry: Investigators use structured questionnaires and open-ended questions to systematically inquire about potential adverse events at each study visit. The UKU Side Effect Rating Scale or similar instruments are often employed.
- Spontaneous Reporting: Participants are encouraged to spontaneously report any new or worsening symptoms they experience between study visits.
- Vital Signs and Laboratory Monitoring: Regular monitoring of vital signs, weight, and clinical laboratory parameters (including liver function tests, complete blood count, and electrolytes) is standard practice.
- ECG Monitoring: Particularly for TCAs and some SNRIs, regular ECGs are performed to monitor for cardiovascular effects such as QTc interval prolongation.
- Withdrawal Rates: The rate of discontinuation from the trial due to adverse events is a key measure of tolerability.



 Dose-Response Relationship: The relationship between the dose of the antidepressant and the frequency and severity of adverse events is analyzed.

## **Signaling Pathways**

Onfasprodil's Mechanism of Action: NMDA Receptor Modulation

Onfasprodil is a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit.[1][2] By binding to a site distinct from the glutamate or glycine binding sites, it reduces the probability of channel opening in response to agonist binding. This modulation of glutamatergic neurotransmission is believed to underlie its rapid antidepressant effects. The downstream signaling cascade is thought to involve the activation of the mammalian target of rapamycin (mTOR) pathway, leading to increased synaptogenesis.[25][26]



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Onfasprodil's Proposed Signaling Pathway

SSRI Mechanism of Action: Serotonin Reuptake Inhibition

SSRIs act by selectively blocking the presynaptic serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[5][11][27] This enhanced serotonergic neurotransmission leads to downstream changes in receptor sensitivity and signaling cascades, including those involving brain-derived neurotrophic factor (BDNF), which are associated with the therapeutic effects of these antidepressants.[28][29]



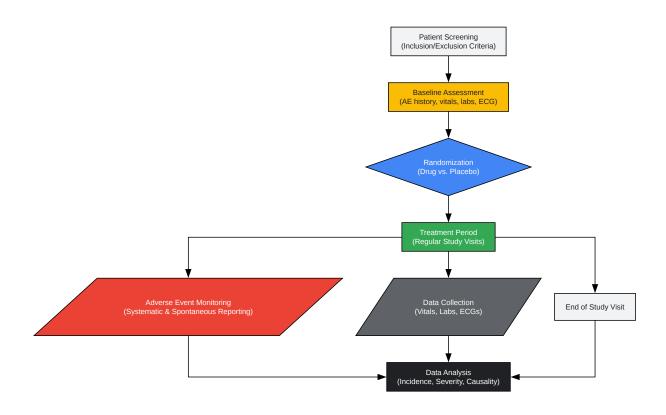
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Simplified SSRI Signaling Pathway

Experimental Workflow for Tolerability Assessment in a Clinical Trial



The following diagram illustrates a typical workflow for assessing the tolerability of an antidepressant in a clinical trial.



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Antidepressant Tolerability Assessment Workflow



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